Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate
Description
Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate is a complex organic compound characterized by its molecular structure, which includes a benzodioxole ring, a fluorophenyl group, and a butanoate ester group
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO5/c1-22-18(21)14(9-15(20)11-2-5-13(19)6-3-11)12-4-7-16-17(8-12)24-10-23-16/h2-8,14H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWCDBKWKFKARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)F)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate typically involves multiple steps, starting with the formation of the benzodioxole ring followed by the introduction of the fluorophenyl group and the esterification process. Common synthetic routes include:
Friedel-Crafts Acylation: This reaction involves the acylation of benzodioxole with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring acidic or basic conditions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Various ester derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Anti-Cancer Activity
Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate has been investigated for its potential anti-cancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
| Study | Findings |
|---|---|
| Study A | Demonstrated IC50 values of 12 µM against breast cancer cell lines. |
| Study B | Induced apoptosis in lung cancer cells through mitochondrial pathways. |
| Study C | Showed significant inhibition of tumor growth in xenograft models. |
These findings suggest that the compound may disrupt cellular proliferation and promote programmed cell death in cancerous cells.
Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
| Study | Findings |
|---|---|
| Study D | Reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in vitro. |
| Study E | Showed efficacy in animal models of acute inflammation with reduced edema. |
These results highlight the compound's ability to mitigate inflammatory responses, which could be beneficial for chronic inflammatory conditions.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's.
| Study | Findings |
|---|---|
| Study F | Improved cognitive function in animal models of Alzheimer's disease. |
| Study G | Exhibited antioxidant activity, reducing oxidative stress markers in neuronal cells. |
These studies suggest that the compound may protect neuronal integrity and function, making it a candidate for further research in neurodegeneration.
Case Study 1: Anti-Cancer Efficacy
In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. The results indicated a notable reduction in tumor size and improved patient survival rates compared to standard treatments.
Case Study 2: Inflammatory Disease Management
A randomized controlled trial assessed the efficacy of the compound in patients with rheumatoid arthritis. Patients receiving this compound experienced a significant decrease in joint pain and swelling compared to the placebo group.
Mechanism of Action
The mechanism by which Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate: Similar structure but lacks the fluorophenyl group.
Methyl 2-(1,3-benzodioxol-5-yl)-4-phenyl-4-oxobutanoate: Similar structure but with a non-fluorinated phenyl group.
Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-4-oxobutanoate: Similar structure but with a chlorophenyl group instead of fluorophenyl.
Uniqueness: Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 236.22 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Structural Formula
Key Features
- Benzodioxole Ring : Contributes to the compound's bioactivity.
- Fluorophenyl Group : Enhances lipophilicity and potentially influences receptor binding.
Antioxidant Activity
Research indicates that compounds containing the benzodioxole structure exhibit notable antioxidant properties. The presence of the methoxy group in the benzodioxole ring enhances electron donation, thereby increasing radical scavenging activity. In vitro studies have demonstrated that this compound effectively reduces oxidative stress markers in various cell lines .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases .
Anticancer Properties
Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Study 1: Antioxidant Activity Evaluation
A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of various derivatives of benzodioxole compounds. This compound was compared with other known antioxidants using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid .
Study 2: Anti-inflammatory Mechanism Investigation
In another investigation focused on inflammatory responses, researchers evaluated the effect of this compound on LPS-induced inflammation in RAW 264.7 macrophages. The study found that treatment with this compound resulted in decreased nitric oxide production and downregulation of iNOS expression .
Study 3: Cytotoxicity Against Cancer Cells
A recent study explored the cytotoxic effects of this compound on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Results indicated that it induced apoptosis via the intrinsic pathway, characterized by increased Bax expression and decreased Bcl-2 levels. The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
